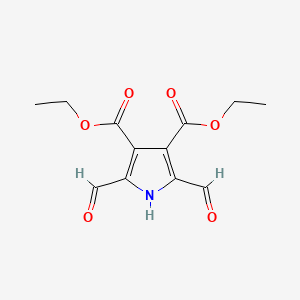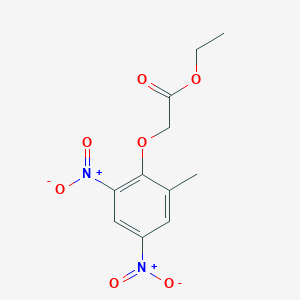![molecular formula C15H15N5OS2 B3157776 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 852408-83-4](/img/structure/B3157776.png)
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
説明
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide, referred to as PTTP, is an organic compound that has been studied for its potential applications in various scientific fields. PTTP has been found to possess a number of properties that make it an attractive option for research, including its low toxicity and its ability to act as a catalyst for a range of chemical reactions.
科学的研究の応用
PTTP has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PTTP has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. In organic synthesis, PTTP has been studied for its ability to act as a catalyst for a variety of chemical reactions. In materials science, PTTP has been studied for its potential to act as a doping agent in the production of semiconductor materials.
作用機序
The exact mechanism of action of PTTP is not yet fully understood. However, it is believed that PTTP may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, PTTP may act as an antioxidant, scavenging free radicals that are produced by the body in response to oxidative stress.
Biochemical and Physiological Effects
PTTP has been found to possess a number of biochemical and physiological effects. In animal studies, PTTP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, PTTP has been found to possess anti-diabetic, anti-hyperlipidemic, and anti-microbial properties.
実験室実験の利点と制限
PTTP has a number of advantages and limitations for lab experiments. One advantage of PTTP is its low toxicity, which makes it a safe option for lab experiments. Additionally, PTTP is relatively inexpensive and is relatively easy to synthesize. However, there are some limitations to using PTTP in lab experiments. For example, PTTP is not very soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of PTTP is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for the use of PTTP in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of PTTP and its potential therapeutic applications. Additionally, research could be conducted to explore the potential of PTTP as a doping agent in the production of semiconductor materials. Additionally, research could be conducted to explore the potential of PTTP as a catalyst for a variety of chemical reactions. Finally, research could be conducted to explore the potential of PTTP as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
2-pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c16-19-14(21)9-8-10(11-4-3-7-22-11)17-13-12(9)23-15(18-13)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6,16H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQMCHYBUUNQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)





![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)



![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157770.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)
![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B3157787.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)